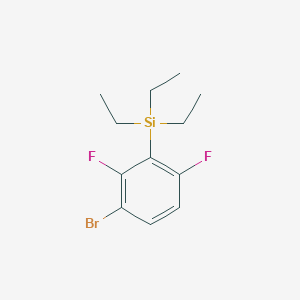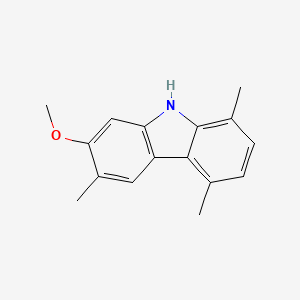![molecular formula C10H15NO4S B12612578 Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- CAS No. 916059-46-6](/img/structure/B12612578.png)
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with a dimethoxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- typically involves the reaction of methanesulfonamide with a suitable phenyl derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- can be compared with other similar compounds, such as:
Methanesulfonamide: A simpler compound with a similar sulfonamide group but lacking the phenyl and dimethoxymethyl substitutions.
N,N-Dimethylmethanesulfonamide: Another derivative with different substituents on the sulfonamide group.
Sulfonamides: A broader class of compounds with varying substituents and applications.
The uniqueness of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.
Propiedades
Número CAS |
916059-46-6 |
|---|---|
Fórmula molecular |
C10H15NO4S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
N-[3-(dimethoxymethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-14-10(15-2)8-5-4-6-9(7-8)11-16(3,12)13/h4-7,10-11H,1-3H3 |
Clave InChI |
XJOHRTOOZHTGLS-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC(=CC=C1)NS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)
![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)

![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)

